Cas no 480438-60-6 ((4-Fluoro-2-propoxyphenyl)boronic acid)

(4-Fluoro-2-propoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Fluoro-2-propoxyphenyl)boronic acid

- 4-Fluoro-2-propoxyphenylboronic acid

- DTXSID30584282

- AB25198

- (4-Fluoro-2-propoxy-phenyl)boronic acid

- MFCD06411288

- 480438-60-6

- SCHEMBL14988246

- D71341

- 4-Fluoro-2-n-propoxybenzeneboronic acid

- (4-Fluoro-2-propoxyphenyl)boronicacid

- CS-0186075

- AS-75854

- AKOS015853477

-

- MDL: MFCD06411288

- インチ: InChI=1S/C9H12BFO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3

- InChIKey: RUOLRTURPYSKEY-UHFFFAOYSA-N

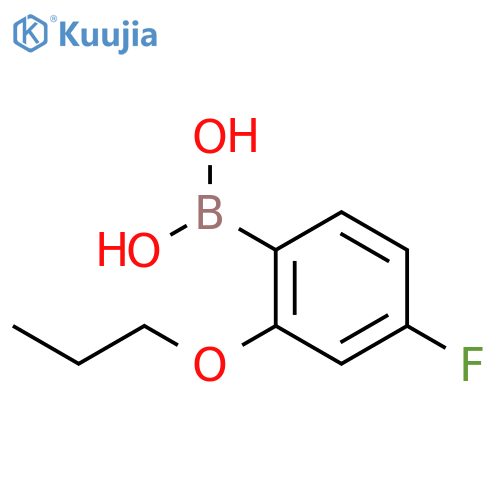

- ほほえんだ: CCCOC1=C(C=CC(=C1)F)B(O)O

計算された属性

- せいみつぶんしりょう: 198.08600

- どういたいしつりょう: 198.0863526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 49.7Ų

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.18

- ゆうかいてん: 83-88 °C (lit.)

- ふってん: 320.1°C at 760 mmHg

- フラッシュポイント: 147.4°C

- 屈折率: 1.498

- PSA: 49.69000

- LogP: 0.29430

(4-Fluoro-2-propoxyphenyl)boronic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

(4-Fluoro-2-propoxyphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-Fluoro-2-propoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256745-1g |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95+% | 1g |

¥787.00 | 2024-05-12 | |

| Ambeed | A673883-5g |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95+% | 5g |

$273.00 | 2022-03-01 | |

| Ambeed | A673883-100mg |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95+% | 100mg |

$23.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F170540-1g |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95% | 1g |

¥539.90 | 2023-09-02 | |

| Alichem | A019108543-5g |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95% | 5g |

$153.52 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GP972-200mg |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95+% | 200mg |

200.0CNY | 2021-08-04 | |

| abcr | AB353436-10 g |

4-Fluoro-2-n-propoxybenzeneboronic acid |

480438-60-6 | 10g |

€584.20 | 2023-04-26 | ||

| Alichem | A019108543-10g |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95% | 10g |

$253.76 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1221676-5g |

(4-Fluoro-2-propoxyphenyl)boronic acid |

480438-60-6 | 95% | 5g |

$400 | 2024-06-03 | |

| abcr | AB353436-5g |

4-Fluoro-2-n-propoxybenzeneboronic acid; . |

480438-60-6 | 5g |

€353.70 | 2025-03-19 |

(4-Fluoro-2-propoxyphenyl)boronic acid 関連文献

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

(4-Fluoro-2-propoxyphenyl)boronic acidに関する追加情報

(4-Fluoro-2-propoxyphenyl)boronic acid (CAS No. 480438-60-6): A Comprehensive Overview

(4-Fluoro-2-propoxyphenyl)boronic acid (CAS No. 480438-60-6) is a versatile and important compound in the field of organic synthesis and medicinal chemistry. This boronic acid derivative has gained significant attention due to its unique properties and wide-ranging applications, particularly in the development of pharmaceuticals and materials science.

The chemical structure of (4-Fluoro-2-propoxyphenyl)boronic acid consists of a phenyl ring substituted with a fluoro group at the 4-position and a propoxy group at the 2-position, with a boronic acid functional group attached to the phenyl ring. This combination of substituents imparts specific reactivity and stability characteristics that make it a valuable building block in various synthetic processes.

In recent years, (4-Fluoro-2-propoxyphenyl)boronic acid has been extensively studied for its potential in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid functional group facilitates these coupling reactions by forming stable intermediates that can be readily converted into desired products under mild conditions.

One of the key advantages of (4-Fluoro-2-propoxyphenyl)boronic acid is its ability to participate in selective and efficient cross-coupling reactions. This is particularly important in the synthesis of complex molecules where precise control over functional group placement is crucial. For instance, a study published in the Journal of Organic Chemistry demonstrated the successful use of this compound in the synthesis of a series of fluoro-substituted aryl ethers, which exhibited potent anti-inflammatory properties.

Moreover, (4-Fluoro-2-propoxyphenyl)boronic acid has shown promise in the development of novel materials, such as polymers and catalysts. Its unique electronic properties make it an attractive candidate for applications in electronic devices and sensors. A recent study in Advanced Materials highlighted the use of this compound as a monomer in the synthesis of conjugated polymers with enhanced optical and electronic properties.

The synthesis of (4-Fluoro-2-propoxyphenyl)boronic acid typically involves several steps, including the formation of the fluoro-substituted phenol intermediate and subsequent conversion to the boronic acid derivative. Various synthetic routes have been reported, each with its own advantages and limitations. For example, one common method involves the reaction of 4-fluoro-2-hydroxyacetophenone with propylene oxide followed by hydroboration and oxidation to form the desired product.

The purity and stability of (4-Fluoro-2-propoxyphenyl)boronic acid are critical factors that influence its performance in various applications. High-purity samples are essential for achieving consistent results in synthetic reactions and ensuring the reliability of downstream processes. Techniques such as column chromatography and recrystallization are commonly employed to purify this compound to high levels.

In terms of safety, while (4-Fluoro-2-propoxyphenyl)boronic acid is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that boronic acids can be sensitive to air and moisture. Therefore, storage conditions should be carefully controlled to maintain the integrity and reactivity of the compound.

The future prospects for (4-Fluoro-2-propoxyphenyl)boronic acid are promising, driven by ongoing research into new synthetic methods and applications. As scientists continue to explore its potential, it is likely that this compound will play an increasingly important role in various fields, from drug discovery to materials science.

In conclusion, (4-Fluoro-2-propoxyphenyl)boronic acid (CAS No. 480438-60-6) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an essential building block for developing new molecules with diverse functionalities. As research progresses, it is expected that this compound will continue to contribute significantly to scientific advancements and technological innovations.

480438-60-6 ((4-Fluoro-2-propoxyphenyl)boronic acid) 関連製品

- 864301-27-9(2-Ethoxy-5-fluorophenylboronic acid)

- 480438-58-2((2-ethoxy-4-fluorophenyl)boronic acid)

- 480438-73-1(5-Fluoro-2-propoxyphenylboronic acid)

- 480438-62-8(2-Butoxy-5-fluorophenylboronic acid)

- 480438-59-3((4-Fluoro-2-isopropoxyphenyl)boronic acid)

- 870777-18-7(2-Fluoro-6-propoxyphenylboronic acid)

- 480438-63-9(5-Fluoro-2-isopropoxyphenylboronic acid)

- 1805748-71-3(1-Bromo-3-(2-(methylthio)-5-nitrophenyl)propan-2-one)

- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)

- 1695241-81-6(2,2-difluoro-1-(oxan-3-yl)ethan-1-one)